molecular formula C7H10N4O B2857738 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one CAS No. 2138273-28-4

3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

Cat. No.: B2857738
CAS No.: 2138273-28-4
M. Wt: 166.184
InChI Key: NXUQLVSEPXWCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is a chemical compound with a molecular weight of 180.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-1,2,4-triazines, which are similar to the requested compound, has been reported . The synthesis involved the use of 2-(4-(5-Amino-1H-pyrazol-3-yl)phenyl)isoindoline-1,3-dione as a precursor .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 . This indicates that the compound has a pyrrolidinone ring attached to a pyrazole ring via a single bond.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 180.21 .

Advantages and Limitations for Lab Experiments

3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to exhibit high selectivity and potency for its target enzymes and proteins. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, this compound has not been extensively studied in animal models, which can limit its translational potential.

Future Directions

There are several future directions for 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one research. One potential direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety. Furthermore, this compound can be used as a lead compound for drug development to target various diseases, such as viral infections and cancer.

Synthesis Methods

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one involves the reaction of 3-amino-1H-pyrazole and 2-pyrrolidinone in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

3-(3-amino-1H-pyrazol-1-yl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme, cyclic GMP-AMP synthase (cGAS). This compound has also been shown to inhibit the replication of a broad range of viruses, including Zika virus, dengue virus, and hepatitis C virus. Furthermore, this compound has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-2-4-11(10-6)5-1-3-9-7(5)12/h2,4-5H,1,3H2,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUQLVSEPXWCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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